molecular formula C21H32Cl2N4 B5015995 2-tert-butyl-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride

2-tert-butyl-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride

Cat. No. B5015995
M. Wt: 411.4 g/mol
InChI Key: KDXZCJTYMYTGAZ-UHFFFAOYSA-N
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Description

The compound “2-tert-butyl-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This benzimidazole core is substituted with a tert-butyl group and a propyl-piperidine group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures (benzimidazole and piperidine rings) and various substituents. The tert-butyl group is a bulky group that could influence the overall conformation and reactivity of the molecule .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could undergo a variety of chemical reactions. The benzimidazole ring could participate in electrophilic aromatic substitution reactions, while the piperidine ring could undergo reactions typical for secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperidine rings could contribute to its aromaticity and basicity, respectively .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4.2ClH/c1-21(2,3)19-16-25-18-11-6-5-10-17(18)22-20(25)24(19)15-9-14-23-12-7-4-8-13-23;;/h5-6,10-11,16H,4,7-9,12-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXZCJTYMYTGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCCN4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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